2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C14H20N2 It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzylamine with a suitable pyrrole precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization to form the desired pyrrole derivative. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)pyrrole
- 2-(4-Methylbenzyl)pyrrole
- 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole
Uniqueness
2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications .
Biological Activity
2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is a compound belonging to the class of fused pyrrole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a complex fused ring system that contributes to its biological properties. The presence of the methylbenzyl group is thought to enhance its lipophilicity and biological activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting cellular signaling processes.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have shown that pyrrole derivatives can possess anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including HepG2 and EACC cells. The mechanism was linked to the induction of apoptosis and modulation of apoptotic pathways through caspase activation .
Antimicrobial Properties
Pyrrole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi .
Anti-inflammatory Effects
Some research indicates that derivatives of octahydropyrrolo compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses .
Case Studies
- Anticancer Activity in Cell Lines : A study evaluated various pyrrole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant reductions in cell viability at concentrations ranging from 100 to 200 µg/mL .
- In Vivo Studies : Animal studies have shown that certain octahydropyrrolo derivatives can reduce tumor growth in xenograft models, suggesting potential for therapeutic use in oncology .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)8-16-9-13-6-15-7-14(13)10-16/h2-5,13-15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXVBWQLDBXIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3CNCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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